
5-Bromo-1-(pyridin-3-ylméthyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been widely studied . For example, Hadizadeh et al. synthesized a compound with a structure similar to imidazole and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Applications De Recherche Scientifique
Inhibition de FGFR
Le composé a montré une activité prometteuse en tant qu’inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR). L’activation anormale des voies de signalisation du FGFR est associée à divers cancers, notamment le cancer du sein, le cancer du poumon et le cancer du foie. Le ciblage des FGFR représente une stratégie attrayante pour la thérapie du cancer. Plus précisément, ce composé présente une activité inhibitrice puissante contre FGFR1, FGFR2 et FGFR3. Par exemple, le composé 4h a montré des valeurs IC50 de FGFR1 à 4 de 7, 9, 25 et 712 nM, respectivement. Des études in vitro ont également révélé sa capacité à inhiber la prolifération des cellules cancéreuses du sein, à induire l’apoptose et à supprimer la migration et l’invasion .
Composé principal pour l’optimisation
Le composé 4h, avec son faible poids moléculaire, sert de composé principal attrayant pour une optimisation ultérieure. Ses propriétés favorables en font un candidat potentiel pour un développement pharmaceutique ultérieur .
Autres applications potentielles
Bien que l’inhibition du FGFR soit l’objectif principal, il vaut la peine d’explorer d’autres applications potentielles. Malheureusement, la recherche spécifique sur ce composé au-delà de l’inhibition du FGFR est limitée. Cependant, compte tenu de ses caractéristiques structurelles, il peut avoir des implications plus larges dans des domaines tels que la chimie médicinale, la découverte de médicaments et la biologie chimique.
En résumé, le 5-Bromo-1-(pyridin-3-ylméthyl)pyridin-2(1H)-one est prometteur en tant qu’inhibiteur du FGFR, et son faible poids moléculaire en fait un point de départ attrayant pour le développement de médicaments. Des recherches supplémentaires sont nécessaires pour découvrir des applications supplémentaires et optimiser ses propriétés .
Mécanisme D'action
The exact mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is not yet fully understood. However, it is believed to act as a nucleophilic reagent, allowing for the formation of covalent bonds between molecules. It has been suggested that this compound may also act as an electrophile, allowing for the formation of covalent bonds between molecules that are not normally reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one are not yet fully understood. However, it has been suggested that this compound may have an effect on the metabolism of certain biomolecules, such as proteins and nucleic acids. Additionally, it has been suggested that this compound may have an effect on the expression of certain genes involved in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is also relatively stable and easy to store. Additionally, it can be used in a wide variety of reactions, making it a versatile reagent for organic synthesis. However, there are also certain limitations to its use. For example, it is not soluble in water, and it can react with certain molecules that are not reactive under normal conditions.
Orientations Futures
The potential applications of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one are vast, and there are many potential future directions for research. For example, further studies into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies. Additionally, further research into its use as a reagent for organic synthesis could lead to the development of new materials and compounds. Finally, further research into its potential as a corrosion inhibitor and catalyst could lead to the development of new materials and technologies.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can be achieved through a number of methods. The most common method involves the reaction of pyridine-3-carboxaldehyde with peracetic acid in the presence of a catalytic amount of bromine, followed by hydrolysis of the resulting product. This method has been shown to produce high yields of the desired compound. Alternatively, the compound can also be synthesized through the reaction of pyridine-3-carboxaldehyde with bromine in the presence of a base, followed by hydrolysis of the resulting product.
Safety and Hazards
The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Propriétés
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)
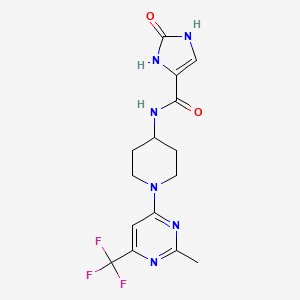
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
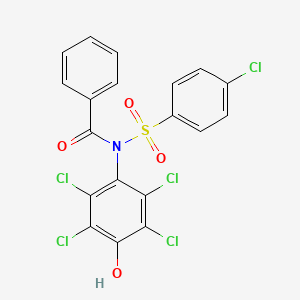

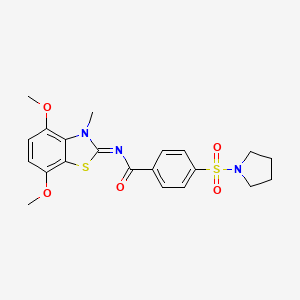
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
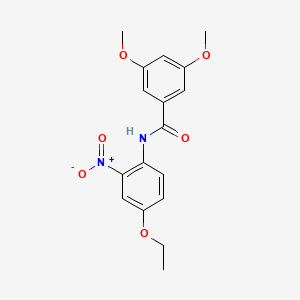
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)

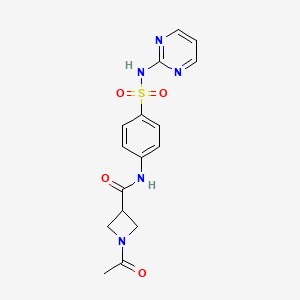
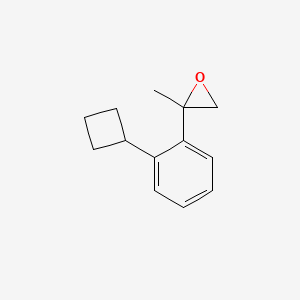
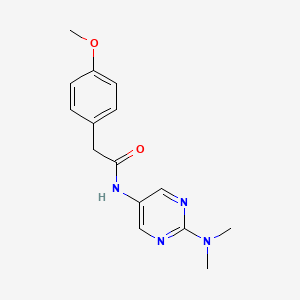
![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)